molecular formula C12H22O3 B026240 Ethyl 3-oxo-2-propylheptanoate CAS No. 96610-56-9

Ethyl 3-oxo-2-propylheptanoate

Cat. No. B026240
Key on ui cas rn: 96610-56-9
M. Wt: 214.3 g/mol
InChI Key: DUPHRBMRCNWSGR-UHFFFAOYSA-N
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Patent
US07544748B2

Procedure details

A mechanically stirred suspension of sodium hydride (16.2 g of 60% dispersion in mineral oil) in 400 mL of anhydrous toluene was treated dropwise with ethyl pentanoate (50.0 g) at room temperature under nitrogen atmosphere. Upon completion of the addition, the reaction mixture was refluxed for 5 h and then cooled to room temperature, quenched by pouring onto a mixture of ice and 10% aqueous hydrochloric acid, and extracted with chloroform. The combined organic phases were washed with aqueous solution of potassium bicarbonate, then with water, dried over magnesium sulfate, filtered, concentrated on a rotary evaporator, and distilled in vacuum to give 32.0 g (79%) of the title compound.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][CH2:5][CH2:6][CH3:7]>C1(C)C=CC=CC=1>[CH2:5]([CH:4]([C:3]([CH2:4][CH2:5][CH2:6][CH3:7])=[O:8])[C:3]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCC)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring onto a mixture of ice and 10% aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The combined organic phases were washed with aqueous solution of potassium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CC)C(C(=O)OCC)C(=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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